Cas no 1443334-22-2 (Ethyl 2-(3,5-difluoro-2-propoxyphenyl)-2-oxoacetate)
Ethyl 2-(3,5-difluoro-2-propoxyphenyl)-2-oxoacetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl2-(3,5-difluoro-2-propoxyphenyl)-2-oxoacetate
- Ethyl 2-(3,5-difluoro-2-propoxyphenyl)-2-oxoacetate
- 1443334-22-2
- Ethyl 3,5-difluoro-2-n-propoxybenzoylformate
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- MDL: MFCD18426857
- Inchi: 1S/C13H14F2O4/c1-3-5-19-12-9(6-8(14)7-10(12)15)11(16)13(17)18-4-2/h6-7H,3-5H2,1-2H3
- InChI Key: VHNLHZMFLALRTJ-UHFFFAOYSA-N
- SMILES: FC1=CC(=CC(C(C(=O)OCC)=O)=C1OCCC)F
Computed Properties
- Exact Mass: 272.08601525g/mol
- Monoisotopic Mass: 272.08601525g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 7
- Complexity: 322
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 52.6Ų
Ethyl 2-(3,5-difluoro-2-propoxyphenyl)-2-oxoacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A380277-1g |
Ethyl 2-(3,5-difluoro-2-propoxyphenyl)-2-oxoacetate |
1443334-22-2 | 97% | 1g |
$441.0 | 2024-04-23 | |
| abcr | AB433542-1g |
Ethyl 3,5-difluoro-2-n-propoxybenzoylformate; . |
1443334-22-2 | 1g |
€1555.10 | 2025-04-21 | ||
| Crysdot LLC | CD12142543-1g |
Ethyl 2-(3,5-difluoro-2-propoxyphenyl)-2-oxoacetate |
1443334-22-2 | 97% | 1g |
$437 | 2024-07-23 | |
| Crysdot LLC | CD12142543-5g |
Ethyl 2-(3,5-difluoro-2-propoxyphenyl)-2-oxoacetate |
1443334-22-2 | 97% | 5g |
$1177 | 2024-07-23 |
Ethyl 2-(3,5-difluoro-2-propoxyphenyl)-2-oxoacetate Suppliers
Ethyl 2-(3,5-difluoro-2-propoxyphenyl)-2-oxoacetate Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
Additional information on Ethyl 2-(3,5-difluoro-2-propoxyphenyl)-2-oxoacetate
Research Brief on Ethyl 2-(3,5-difluoro-2-propoxyphenyl)-2-oxoacetate (CAS: 1443334-22-2): Recent Advances and Applications
Ethyl 2-(3,5-difluoro-2-propoxyphenyl)-2-oxoacetate (CAS: 1443334-22-2) is a fluorinated phenylglyoxylate derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel kinase inhibitors and anti-inflammatory agents. This research brief synthesizes the latest findings on this compound, highlighting its synthetic utility, mechanism of action, and emerging applications in drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a precursor in the synthesis of selective JAK3 inhibitors. Researchers utilized Ethyl 2-(3,5-difluoro-2-propoxyphenyl)-2-oxoacetate as a crucial building block to develop a series of pyrazole derivatives showing nanomolar potency against JAK3 while maintaining excellent selectivity over other JAK isoforms. The difluoropropoxy moiety was found to be essential for target engagement, as confirmed by X-ray crystallography of the inhibitor-JAK3 complex.
In the realm of anti-inflammatory drug development, a recent patent application (WO2023056421) disclosed novel uses of 1443334-22-2 derivatives as potent NLRP3 inflammasome inhibitors. The lead compound derived from this scaffold demonstrated remarkable efficacy in murine models of gouty arthritis, reducing IL-1β production by 78% at a dose of 10 mg/kg. Structure-activity relationship studies revealed that the oxoacetate group plays a critical role in covalent modification of cysteine residues in the NLRP3 protein.
From a synthetic chemistry perspective, advancements in the preparation of 1443334-22-2 have been reported. A 2024 Organic Process Research & Development paper described an improved, scalable synthesis route starting from 3,5-difluorophenol, featuring a novel copper-catalyzed propoxylation step that increased overall yield to 82% while reducing heavy metal contamination below 5 ppm. This development is particularly significant for potential GMP-scale production of pharmaceutical intermediates derived from this scaffold.
Recent pharmacokinetic studies of 1443334-22-2 derivatives have yielded promising results. A preclinical investigation published in European Journal of Pharmaceutical Sciences (2024) reported favorable oral bioavailability (F=67%) and brain penetration (brain/plasma ratio of 0.8) of a CNS-targeted analog, suggesting potential applications in neurological disorders. The metabolic stability was attributed to the difluorinated aromatic ring resisting oxidative metabolism by cytochrome P450 enzymes.
Emerging applications in radiopharmaceuticals have also been explored. Researchers at Memorial Sloan Kettering Cancer Center developed a fluorine-18 labeled analog of 1443334-22-2 for PET imaging of tumor-associated macrophages. The tracer showed specific accumulation in tumor tissues with a tumor-to-muscle ratio of 5.2 at 60 minutes post-injection, as reported in the Journal of Nuclear Medicine (2023). This opens new avenues for diagnostic applications of this chemical scaffold.
In conclusion, Ethyl 2-(3,5-difluoro-2-propoxyphenyl)-2-oxoacetate continues to demonstrate versatile applications in medicinal chemistry, serving as a privileged structure for developing targeted therapies. The recent research highlights its potential across multiple therapeutic areas, with particular promise in inflammation, oncology, and CNS disorders. Future directions may include further optimization of drug-like properties and expansion into additional target classes, supported by the compound's demonstrated synthetic flexibility and favorable physicochemical profile.
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